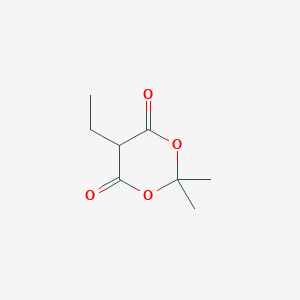

5-Ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione

Descripción general

Descripción

5-Ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione is a chemical compound with the molecular formula C8H16O2 . It is a derivative of 2,2-Dimethyl-1,3-dioxane-4,6-dione, also known as Meldrum’s acid . Meldrum’s acid is widely used in organic synthesis, especially for multiple C-C bond formations due to its adequate acidity and steric rigidity .

Molecular Structure Analysis

The molecular structure of 5-Ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione consists of a dioxane ring with two carbonyl groups and a ethyl group attached . The InChI string isInChI=1S/C8H16O2/c1-4-7-9-5-8(2,3)6-10-7/h7H,4-6H2,1-3H3 . Chemical Reactions Analysis

While specific chemical reactions involving 5-Ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione are not available, Meldrum’s acid is known to participate in Knoevenagel condensation reactions with aldehydes . These reactions are accelerated in ionic liquids .Aplicaciones Científicas De Investigación

- Meldrum’s acid is widely used in organic synthesis due to its adequate acidity (pKa 4.83) and steric rigidity. It facilitates multiple C-C bond formations, making it valuable for constructing complex molecules .

- Meldrum’s acid accelerates Knoevenagel condensation reactions between aldehydes and itself in ionic liquids. This reaction is essential for creating new carbon-carbon bonds in organic synthesis .

- Researchers use 2,2,5-trimethyl-1,3-dioxane-4,6-dione (a derivative of Meldrum’s acid) to trap adducts formed during reactions between alkyl isocyanides and dialkyl acetylenedicarboxylates .

- 3,6-Dimethyl-1,4-dioxane-2,5-dione (another derivative) is employed to synthesize multi-block copolymers of polylactide and polycarbonate. These copolymers find applications in materials science and biodegradable plastics .

- Meldrum’s acid derivatives have been investigated for their potential use in organic photovoltaic devices. Their unique structure and acidity make them interesting candidates for improving solar cell efficiency .

- Researchers explore Meldrum’s acid derivatives as building blocks for drug molecules. The ability to modify its structure allows for the creation of novel compounds with potential therapeutic applications .

C-C Bond Formation

Knoevenagel Condensation

Trapping Isocyanide Adducts

Polymerization of Multi-Block Copolymers

Organic Photovoltaics

Drug Discovery and Medicinal Chemistry

Mecanismo De Acción

Target of Action

It’s structurally similar to meldrum’s acid or 2,2-dimethyl-1,3-dioxane-4,6-dione , which is widely used in organic synthesis, especially for multiple C-C bond formations due to its adequate acidity .

Mode of Action

For instance, Meldrum’s acid is known to accelerate Knoevenagel condensation reactions between aldehydes in ionic liquids .

Pharmacokinetics

Its solubility in dioxane suggests that it might have some degree of bioavailability.

Action Environment

The action of 5-Ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione could potentially be influenced by various environmental factors. For instance, its solubility in dioxane suggests that its action might be influenced by the solvent environment. Furthermore, its stability might be affected by factors such as temperature and pH.

Propiedades

IUPAC Name |

5-ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-4-5-6(9)11-8(2,3)12-7(5)10/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQKUXPKKSOULRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)OC(OC1=O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396007 | |

| Record name | 5-ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione | |

CAS RN |

17216-65-8 | |

| Record name | 5-ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzenamine, 3,5-dibromo-4-[4-methoxy-3-(1-methylethyl)phenoxy]-](/img/structure/B3048437.png)

![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]](/img/structure/B3048449.png)